Dichlorocobalt hexahydrate

Thermal analysis Material processing Hydrate stability

Dichlorocobalt hexahydrate (CAS 7791-13-1), commonly referred to as cobalt(II) chloride hexahydrate, is a hydrated inorganic salt of the first-row transition metal cobalt in the +2 oxidation state. It crystallises as pink to red monoclinic prismatic crystals with the molecular formula Cl₂CoH₁₂O₆ and a molecular weight of 237.93 g/mol.

Molecular Formula Cl2CoH12O6
Molecular Weight 237.93 g/mol
Cat. No. B8815575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDichlorocobalt hexahydrate
Molecular FormulaCl2CoH12O6
Molecular Weight237.93 g/mol
Structural Identifiers
SMILESO.O.O.O.O.O.Cl[Co]Cl
InChIInChI=1S/2ClH.Co.6H2O/h2*1H;;6*1H2/q;;+2;;;;;;/p-2
InChIKeyGFHNAMRJFCEERV-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dichlorocobalt Hexahydrate (CoCl₂·6H₂O) Procurement Baseline: Hydrate-Specific Performance Evidence for Scientific and Industrial Selection


Dichlorocobalt hexahydrate (CAS 7791-13-1), commonly referred to as cobalt(II) chloride hexahydrate, is a hydrated inorganic salt of the first-row transition metal cobalt in the +2 oxidation state. It crystallises as pink to red monoclinic prismatic crystals with the molecular formula Cl₂CoH₁₂O₆ and a molecular weight of 237.93 g/mol [1]. The compound serves as a versatile cobalt source in electroplating, catalyst precursor synthesis, humidity sensing, and organic synthesis. Its hexahydrate form differs fundamentally from the anhydrous and dihydrate congeners in crystal structure, thermal behaviour, solubility profile, and handling characteristics—differences that directly impact procurement decisions when assay consistency, processing conditions, and application-specific performance are critical [2]. Understanding these hydrate-specific properties is essential for selecting the optimal cobalt(II) salt for a given industrial or research workflow.

Why Generic Substitution of Cobalt(II) Chloride Hydrates Fails: Hydration State Determines Thermal, Solubility, and Catalytic Behaviour


Substituting dichlorocobalt hexahydrate with anhydrous CoCl₂, the dihydrate, or alternative cobalt salts such as nitrate or sulfate hexahydrates is not a functionally neutral decision. The hexahydrate exhibits a markedly lower melting point (86 °C) versus the anhydrous form (726 °C) and the dihydrate (100 °C), and undergoes a well-defined stepwise dehydration with distinct activation energy barriers (41.5, 91.4, and 56.5 kJ mol⁻¹ for successive water losses) [1][2]. These thermal characteristics directly influence catalyst activation protocols, sintering behaviour, and storage stability. Furthermore, residual chloride ions from CoCl₂ precursors exert a documented poisoning effect on Fischer–Tropsch synthesis catalysts compared with nitrate-derived catalysts, while simultaneously offering beneficial morphology control in electrodeposition baths—effects not replicated by sulfate or acetate salts [3][4]. Generic substitution without accounting for these hydrate-specific and anion-specific performance divergences risks compromised catalytic activity, altered deposit morphology, or uncontrolled water loss during processing.

Product-Specific Quantitative Evidence Guide for Dichlorocobalt Hexahydrate: Comparator-Backed Differentiation Data


Melting Point and Density Discrimination: CoCl₂·6H₂O Versus Anhydrous and Dihydrate Forms

Dichlorocobalt hexahydrate melts at 86 °C, substantially lower than the dihydrate (100 °C) and the anhydrous form (726 °C). Its density of 1.924 g/cm³ is also significantly lower than that of the dihydrate (2.477 g/cm³) and anhydrous CoCl₂ (3.356 g/cm³) [1]. These data are critical for predicting phase behaviour during thermal processing and for accurate gravimetric formulation.

Thermal analysis Material processing Hydrate stability

Stepwise Dehydration Energetics as a Handling and Activation Fingerprint

Isothermal and non-isothermal thermogravimetric measurements reveal that CoCl₂·6H₂O dehydrates in three sequential steps corresponding to the loss of 4, 1, and 1 water molecules, with activation energies (Ea) of 41.5 kJ mol⁻¹, 91.4 kJ mol⁻¹, and 56.5 kJ mol⁻¹, respectively [1]. This stepwise profile is distinct from the dehydration behaviour of cobalt nitrate hexahydrate (Co(NO₃)₂·6H₂O), which melts at 55 °C and decomposes rather than simply dehydrating, and from cobalt sulfate heptahydrate (CoSO₄·7H₂O), which loses water over a broader, less discrete thermal range [2][3].

Dehydration kinetics Thermogravimetry Catalyst activation

Catalytic Performance Divergence: CoCl₂-Derived vs. Co(NO₃)₂-Derived Fischer–Tropsch Catalysts

In a systematic study of SiO₂-supported cobalt catalysts prepared from four different precursors via incipient wetness impregnation, the catalyst derived from CoCl₂·6H₂O (Co-Chl) exhibited the lowest C5+ selectivity and CO conversion among the series. The C5+ selectivity increased in the order: Co-Chl < Co-Ace < Co-Nit < Co-Hyd [1]. This inferior performance is attributed to residual chloride ions blocking active cobalt sites and poisoning the Fischer–Tropsch reaction [2]. While this represents a performance disadvantage for chloride-derived catalysts in standard FTS, it simultaneously defines the niche where CoCl₂·6H₂O is not the precursor of choice—guiding procurement toward nitrate or hydroxide precursors for high-activity FTS applications, and toward chloride only when chloride-tolerant processes or intentional chloride-mediated selectivity modifications are sought.

Fischer–Tropsch synthesis Catalyst precursor C5+ selectivity

Chloride Anion Effect on Cobalt Electrodeposit Morphology vs. Sulfate-Only Baths

In cobalt electrowinning from acidic sulphate solutions, the addition of 2000 mg dm⁻³ chloride ion (as would be supplied by CoCl₂·6H₂O) did not significantly alter deposition potential or current efficiency but produced a strong effect on the surface morphology of the electrodeposited cobalt, attributed to variation in the relative intensity of crystal planes [1]. This contrasts with baths employing cobalt sulfate heptahydrate alone, where chloride-mediated morphological control is absent. The phenomenon provides a lever for tailoring deposit texture in electrochemical manufacturing without compromising deposition efficiency.

Electrodeposition Surface morphology Chloride additive

Aqueous Solubility Profile: CoCl₂·6H₂O vs. CoSO₄·7H₂O and Co(C₂H₃O₂)₂ for Solution-Based Processing

Dichlorocobalt hexahydrate is soluble in water, ethanol, acetone, diethyl ether, and glycerol, offering broad solvent compatibility for solution-based catalyst and material synthesis [1]. In contrast, cobalt sulfate heptahydrate (CoSO₄·7H₂O) dissolves slowly in boiling water (38.3 g/100 g water at 25 °C) and is insoluble in organic solvents, while cobalt acetate tetrahydrate (Co(C₂H₃O₂)₂·4H₂O) is readily soluble in water but has limited organic solvent compatibility [2]. Although the hexahydrate is formulated with six water molecules, its effective cobalt content upon dissolution is 24.8 wt% Co (versus 21.0 wt% for CoSO₄·7H₂O and 23.7 wt% for Co(C₂H₃O₂)₂·4H₂O), providing a higher metal loading per gram of precursor salt for impregnation-based catalyst preparation [3].

Solubility Solution preparation Impregnation

Visible Colorimetric Humidity Indication: Defined Hydration Transition Range vs. Alternative Desiccant Indicators

CoCl₂·6H₂O undergoes a reversible colour transition from pink (hexahydrate, fully hydrated) through violet (intermediate hydrates) to blue (anhydrous) as water of crystallisation is lost upon heating or exposure to low-humidity environments [1]. The hexahydrate loses four water molecules at 52–56 °C, an additional water by 100 °C, and the final water at 110 °C, establishing defined temperature thresholds for each colour change [2]. This graduated, multi-step colour response provides a semi-quantitative visual indicator of moisture exposure, unlike single-step indicators such as copper(II) sulfate (white to blue) which offer only a binary hydrated/anhydrous signal, or silica gel impregnated with CoCl₂ which inherits the same chemistry but at lower effective concentration .

Humidity indicator Colorimetric sensing Desiccant

High-Value Application Scenarios for Dichlorocobalt Hexahydrate: Where Hydrate-Specific Properties Drive Procurement Decisions


Fischer–Tropsch Catalyst Precursor for Chloride-Tolerant or Chloride-Modified Systems

When designing cobalt-based Fischer–Tropsch catalysts where residual chloride is intentionally used to modulate selectivity or where the activation protocol includes a deliberate chloride removal step via calcination above 400 °C, CoCl₂·6H₂O is the preferred precursor. Its stepwise dehydration profile (Ea = 41.5, 91.4, and 56.5 kJ mol⁻¹) enables a controlled water removal schedule prior to reduction, avoiding the formation of oxygen-containing cobalt intermediates that occur when crystal water is incompletely removed below 100 °C [1][2]. This application scenario is supported by the direct head-to-head evidence that chloride-derived catalysts exhibit lower C5+ selectivity, making CoCl₂·6H₂O the precursor of choice only when this property is explicitly desired or tolerated [3].

Cobalt Electrodeposition Baths Requiring Chloride-Mediated Morphology Control

In electrochemical deposition of cobalt coatings for magnetic recording media, wear-resistant surfaces, or decorative finishes, the addition of chloride ions via CoCl₂·6H₂O enables targeted modulation of deposit surface morphology without altering deposition potential or current efficiency [4]. Baths formulated with CoCl₂·6H₂O as the sole or co-salt provide the chloride concentration range (around 2000 mg dm⁻³) needed to influence crystal plane intensity ratios, a capability not achievable with sulfate-only or acetate-based cobalt sources. Procurement of the hexahydrate form ensures consistent hydration stoichiometry, critical for maintaining precise chloride concentration in replenishment protocols.

Controlled Hydration–Dehydration Systems for Thermal Analysis and Material Processing

The well-defined three-step dehydration of CoCl₂·6H₂O, with discrete activation energies and temperature thresholds (loss of four H₂O at 52–56 °C, one H₂O by 100 °C, and the final H₂O at 110 °C), makes this compound valuable as a calibration standard for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) instruments [1][2]. Its low melting point (86 °C) compared with the dihydrate (100 °C) and anhydrous form (726 °C) further enables low-temperature melt-processing routes for catalyst and material synthesis that are inaccessible with less hydrated or non-hydrated cobalt chlorides. Researchers procuring the hexahydrate for these applications benefit from its consistent stoichiometry and the extensive thermal characterisation literature available.

Multi-State Humidity Indicator and Moisture-Sensing Material Fabrication

The graduated pink–violet–blue colour transition of CoCl₂·6H₂O upon dehydration, occurring over three resolvable hydration states, provides a semi-quantitative visual readout of moisture exposure that surpasses binary indicators such as anhydrous copper(II) sulfate [5]. Bulk CoCl₂·6H₂O crystals are directly employed in desiccant canisters, humidity indicator cards, and educational demonstration kits. For scientific procurement, the hexahydrate form is specified because it represents the fully hydrated baseline state, ensuring maximum initial pink colour intensity and reproducible transition thresholds. The compound's solubility in ethanol and acetone also allows it to be formulated into ink or coating systems for printed humidity sensors, leveraging the solvent compatibility advantage over sulfate salts .

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